molecular formula C15H15N3S B11048658 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11048658
M. Wt: 269.4 g/mol
InChI Key: UGCJQHJMIMTZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ISOPROPYL-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is notable for its unique structural features, which include an isopropyl group, a naphthyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ISOPROPYL-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Naphthyl Group: The naphthyl group is often attached through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the naphthyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the naphthyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or naphthyl group.

    Substitution: Various substituted triazole and naphthyl derivatives.

Scientific Research Applications

5-ISOPROPYL-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-ISOPROPYL-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthyl group may enhance the compound’s binding affinity and specificity. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-ISOPROPYL-1H-1,2,4-TRIAZOL-5-AMINE: Shares the triazole ring but lacks the naphthyl group.

    5-BROMO-1-ISOPROPYL-1H-1,2,4-TRIAZOLE: Contains a bromine atom instead of the naphthyl group.

    1-ISOPROPYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID: Features a benzotriazole ring and a carboxylic acid group.

Uniqueness

5-ISOPROPYL-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of an isopropyl group, a naphthyl group, and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-naphthalen-1-yl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3S/c1-10(2)14-16-17-15(19)18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,17,19)

InChI Key

UGCJQHJMIMTZRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.